molecular formula C14H16Cl2N4O3 B142696 Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride CAS No. 21260-10-6

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride

Cat. No.: B142696
CAS No.: 21260-10-6
M. Wt: 359.2 g/mol
InChI Key: DQBTXFMGMWPELP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride typically involves the reaction of pyridine derivatives with appropriate reagents under controlled conditions. The process often includes steps such as methylation, carbamoylation, and subsequent purification to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The specific details of industrial production are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce lower oxidation state derivatives .

Scientific Research Applications

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride has several scientific research applications:

Mechanism of Action

The mechanism of action of Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride involves its interaction with acetylcholinesterase. The compound binds to the enzyme and facilitates the cleavage of the phosphorous conjugate formed by organophosphorus compounds, thereby restoring the enzyme’s activity. This process involves the formation of a hydrogen-bond network and subsequent deprotonation of the oxime group, which increases its nucleophilicity and leads to the cleavage of the phosphorous conjugate .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride is unique due to its specific structural features that allow it to effectively interact with acetylcholinesterase and restore its activity. Its ability to form a stable hydrogen-bond network and facilitate the deprotonation of the oxime group distinguishes it from other similar compounds .

Properties

IUPAC Name

1-[(4-carbamoylpyridin-1-ium-1-yl)methoxymethyl]pyridin-1-ium-4-carboxamide;dichloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O3.2ClH/c15-13(19)11-1-5-17(6-2-11)9-21-10-18-7-3-12(4-8-18)14(16)20;;/h1-8H,9-10H2,(H2-2,15,16,19,20);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQBTXFMGMWPELP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C[N+](=CC=C1C(=O)N)COC[N+]2=CC=C(C=C2)C(=O)N.[Cl-].[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16Cl2N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
Reactant of Route 2
Reactant of Route 2
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
Reactant of Route 3
Reactant of Route 3
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
Reactant of Route 4
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
Reactant of Route 5
Reactant of Route 5
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride
Reactant of Route 6
Bis(4-carbamoyl-1-pyridiniomethyl) Ether Dichloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.